molecular formula C13H17N3O3S B8399748 4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

4-(Ethylamino)-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Cat. No. B8399748
M. Wt: 295.36 g/mol
InChI Key: ULNGREUDJHQHEA-UHFFFAOYSA-N
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Patent
US05571821

Procedure details

Sodium borohydride (71 mg, 3.74 mmol) was added to a solution of acetic acid (740 mg, 12 mmol) in dry benzene (5 ml) with the temperature being kept at 20° C. When the evolution of hydrogen gas had ceased (ca. 5 min), 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide (0.5 g, 1.87 mmol) was added in one lot and the reaction mixture was refluxed for 3 h. The reaction was cooled and shaken with saturated sodium bicarbonate solution. The organic layer was then washed with brine (2×20 ml), dried over magnesium sulfate and evaporated. the crude product was purified by column chromatography on silica gel using 1% methanol in chloroform as eluent to give 103 mg (19%) of a colorless oil. Further purification by HPLC gave a white solid, m.p. 123° C.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3](O)(=O)[CH3:4].[H][H].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[O:24][N:23]=[C:22]([CH3:25])[C:21]=2[CH3:26])(=[O:18])=[O:17])=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1>[CH2:3]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[O:24][N:23]=[C:22]([CH3:25])[C:21]=2[CH3:26])(=[O:18])=[O:17])=[CH:12][CH:11]=1)[CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
740 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at 20° C
ADDITION
Type
ADDITION
Details
was added in one lot
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
The organic layer was then washed with brine (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel using 1% methanol in chloroform as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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